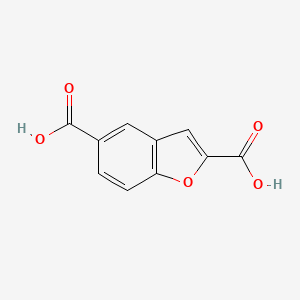

Benzofuran-2,5-dicarboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6O5 |

|---|---|

Molecular Weight |

206.15 g/mol |

IUPAC Name |

1-benzofuran-2,5-dicarboxylic acid |

InChI |

InChI=1S/C10H6O5/c11-9(12)5-1-2-7-6(3-5)4-8(15-7)10(13)14/h1-4H,(H,11,12)(H,13,14) |

InChI Key |

YNQVKBNGGKUAOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C=C(O2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Benzofuran 2,5 Dicarboxylic Acid

Direct Synthesis Approaches to the Benzofuran (B130515) Core

The foundational strategy for synthesizing Benzofuran-2,5-dicarboxylic acid often involves the construction of the benzofuran heterocyclic system from acyclic precursors. These methods are designed to build the fused ring structure in a controlled manner.

Cyclization and Ring-Closure Reactions

Cyclization reactions are a cornerstone of benzofuran synthesis. These methods typically involve the formation of the crucial oxygen-carbon bond (C–O) or a carbon-carbon bond (C–C) to close the furan (B31954) ring onto the benzene (B151609) ring.

One classical approach is a variation of the Perkin synthesis , which can be adapted to produce benzofurans. nih.gov A widely applicable method involves the reaction of a substituted phenol (B47542) with an α-haloketone, followed by intramolecular cyclodehydration. To achieve the target 2,5-disubstituted pattern, a hydroquinone (B1673460) derivative, such as 4-substituted-1,2-benzenediol, would be a logical starting point. The reaction proceeds through O-alkylation of the phenol with the α-haloketone, followed by an acid- or base-catalyzed cyclization to form the furan ring. lbp.world For instance, titanium tetrachloride has been shown to promote the direct, one-step synthesis of benzofurans from phenols and α-haloketones with high regioselectivity. acs.org

Another powerful cyclization strategy is the McMurry reaction , which involves the reductive coupling of two carbonyl groups. Ketoesters derived from the acylation of o-hydroxyacetophenones can undergo intramolecular cyclization using low-valent titanium to yield benzofurans. nih.gov

Acid-catalyzed cyclization of acetal (B89532) substrates is another route. organic-chemistry.org In this method, a substrate like a 2-phenoxyacetaldehyde acetal can be cyclized using a strong acid such as polyphosphoric acid (PPA) to form the benzofuran ring. The regioselectivity of this cyclization is a critical factor and depends on the electronic properties of the benzene ring substituents. organic-chemistry.org

| Cyclization Method | Precursors | Key Reagents/Catalysts | Description |

| Phenol/α-Haloketone Cyclization | Substituted phenols, α-Haloketones | TiCl₄, PPA, Alumina | Involves O-alkylation followed by an intramolecular cyclodehydration to form the furan ring. lbp.worldacs.org |

| McMurry Reaction | Ketoesters from o-hydroxyacetophenones | Low-valent titanium (e.g., TiCl₃/Zn) | Reductive coupling of carbonyl groups to form the furan ring olefin. nih.gov |

| Acetal Cyclization | 2-Phenoxyacetaldehyde acetals | Polyphosphoric Acid (PPA) | Acid-catalyzed intramolecular electrophilic substitution onto the benzene ring. organic-chemistry.org |

Microwave-Assisted Synthetic Protocols

The application of microwave irradiation has significantly enhanced the efficiency of benzofuran synthesis. nsf.gov Microwave-assisted organic synthesis can dramatically reduce reaction times, from hours to mere minutes, while often improving product yields. nsf.govresearchgate.net

Protocols for synthesizing benzofuran-3(2H)-ones under microwave conditions have been developed, which can serve as precursors to fully aromatic benzofurans. jocpr.comnih.gov A one-pot, three-component synthesis of 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides has also been successfully adapted to microwave conditions, resulting in cleaner products and shorter reaction times. lbp.world Furthermore, a solventless phase-transfer catalytic (PTC) reaction under microwave irradiation allows for the condensation of salicylaldehydes with chloroacetic acid esters to produce benzofurans. researchgate.net This "green chemistry" approach is efficient and environmentally friendly. nsf.gov

| Microwave Protocol | Reactants | Key Features | Reference |

| Three-Component Coupling | 2-Iodophenols, Terminal acetylenes, Aryl iodides | One-pot synthesis, shorter reaction times, higher yields. lbp.world | |

| PTC Reaction | Salicylaldehydes, Chloroacetic acid esters | Solventless, phase-transfer catalysis, rapid. researchgate.net | |

| Benzofuran-3(2H)-one Synthesis | Substituted benzoates | Short and facile route to dihydrobenzofuranones. jocpr.comnih.gov |

Strategies Involving Palladium-Catalyzed Coupling Reactions

Palladium catalysis offers a versatile and powerful toolkit for constructing the benzofuran scaffold with high precision. nih.gov These methods often involve forming key C-C or C-O bonds under mild conditions.

A prominent strategy is the Sonogashira coupling of an o-halophenol (or its derivative) with a terminal alkyne, followed by an intramolecular cyclization. nih.gov This sequence can be performed in one pot. For the synthesis of this compound, one would start with a 2-halo-4-carboxyphenol and couple it with an alkyne that can be later converted to a carboxylic acid at the C2 position. The combination of a palladium catalyst, such as (PPh₃)PdCl₂, and a copper(I) co-catalyst is commonly employed. nih.gov

Another advanced palladium-catalyzed method is the direct oxidative annulation of phenols and unactivated internal alkynes. hw.ac.uk This approach builds 2,3-disubstituted benzofurans in a single step and demonstrates a broad substrate scope. Similarly, palladium catalysis enables the reaction between phenols and olefins to generate benzofurans through a sequence of C-H functionalization steps. researchgate.net

| Palladium-Catalyzed Method | Starting Materials | Catalyst System Example | Description |

| Sonogashira Coupling/Cyclization | o-Halophenols, Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Coupling of alkyne and phenol followed by intramolecular ring closure. nih.govnih.gov |

| Oxidative Annulation | Phenols, Internal Alkynes | Pd(OAc)₂ | Direct one-step formation of the 2,3-disubstituted benzofuran ring. hw.ac.uk |

| Phenol-Olefin Coupling | Phenols, Unactivated Olefins | Palladium complex | Sequential C-H functionalization to build the heterocyclic ring. |

Metal-Free Catalytic Systems for Benzofuran Ring Formation

To circumvent the cost and potential toxicity of transition metals, metal-free synthetic routes have been developed. These methods often rely on the reactivity of hypervalent iodine reagents or strong acids.

One effective metal-free approach is the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans using reagents like (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂]. nsf.gov This oxidative cyclization can be performed with stoichiometric or catalytic amounts of the iodine(III) reagent. nsf.gov

Furthermore, Brønsted or Lewis acids can catalyze the intramolecular cyclization of appropriately substituted precursors. acs.org For instance, titanium tetrachloride, a Lewis acid, facilitates the direct synthesis of benzofurans from phenols and α-haloketones. acs.org These acid-catalyzed methods provide a direct and often regioselective route to the benzofuran core. organic-chemistry.org

Functionalization and Carboxylation Strategies

While direct synthesis can build the core, an alternative or complementary strategy is to first synthesize a simpler benzofuran and then introduce the required functional groups. For this compound, this involves the regioselective introduction of two carboxyl groups.

Regioselective Introduction of Carboxyl Groups

Achieving the specific 2,5-dicarboxylation pattern requires precise control over reactivity. The C2 and C5 positions of the benzofuran ring have different electronic properties, which can be exploited for selective functionalization. The C2 proton is the most acidic, making it susceptible to deprotonation and subsequent carboxylation. researchgate.net

A plausible synthetic pathway could start with a 5-substituted benzofuran. For example, a 5-formylbenzofuran, which can be synthesized through various routes, serves as an excellent precursor. nih.gov The C2 position can be carboxylated directly. This is often achieved by deprotonation at the C2 position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting anion with carbon dioxide (CO₂).

Alternatively, a specific method for introducing a carboxyl group at the C2 position involves the use of 2-gem-dibromovinylphenols. These precursors undergo a copper-catalyzed intramolecular C-O coupling, followed by a molybdenum-mediated intermolecular carbonylation to yield benzofuran-2-carboxylic acids. nsf.gov

Once the 2-carboxy-5-formylbenzofuran intermediate is obtained, the formyl group at the C5 position can be readily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) to yield the final target molecule, this compound.

A summary of a potential synthetic sequence:

Synthesis of a 5-substituted precursor : Start with a phenol derivative that leads to a 5-formyl or 5-acetylbenzofuran. nih.gov

C2-Carboxylation : Deprotonate the C2 position with a strong base (e.g., n-BuLi) and react with CO₂.

C5-Oxidation : Oxidize the C5-formyl or C5-acetyl group to a carboxylic acid.

This multi-step approach, combining known regioselective reactions, provides a logical route to the target compound.

In-depth Spectroscopic Analysis of this compound Remains an Area for Future Research

A comprehensive article detailing the advanced spectroscopic and structural elucidation of this compound cannot be fully generated at this time due to a lack of available experimental and computational data for this specific compound. While spectroscopic information exists for related structures, such as Benzofuran-2-carboxylic acid and Furan-2,5-dicarboxylic acid, a scientifically rigorous analysis requires data specific to the title compound.

The precise structural and electronic characteristics of this compound, which would be revealed through techniques like Fourier Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for a complete understanding of its molecular fingerprint and conformational behavior. Without access to dedicated spectral data, any attempt to populate the detailed subsections of the requested article would rely on speculation and extrapolation from related but distinct chemical entities, thereby compromising the scientific accuracy and focus of the report.

Future experimental research providing the FT-IR, Raman, ¹H NMR, ¹³C NMR, and two-dimensional NMR spectra of this compound is necessary to enable a thorough and accurate discussion of its spectroscopic properties as outlined. Such data would allow for a detailed assignment of vibrational modes, chemical shifts, and spin-spin coupling, leading to a complete structural characterization.

Advanced Spectroscopic and Structural Elucidation of Benzofuran 2,5 Dicarboxylic Acid

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are indicative of the extent of conjugation in the molecule. For aromatic systems like benzofurans, characteristic absorption bands corresponding to π-π* transitions are expected.

For analogous compounds, a study on a poly(benzofuran-co-arylacetic acid) polymer reported absorption bands at 284 nm and a shoulder at 355 nm, which are associated with π-π* transitions of the aromatic units and internal charge transfer (ICT) processes. nih.gov Another benzofuran (B130515) derivative exhibited absorption bands at 284 nm and 290 nm. researchgate.net It is plausible that Benzofuran-2,5-dicarboxylic acid would display absorption maxima in a similar UV region, influenced by the conjugated system of the fused benzofuran rings and the electronic effects of the two carboxylic acid groups.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The theoretical exact mass of this compound (C₁₀H₆O₅) can be calculated, but experimental verification is necessary for confirmation.

When subjected to ionization in a mass spectrometer, molecules fragment in predictable ways. The analysis of these fragmentation patterns provides valuable structural information. For dicarboxylic acids, common fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂). researchgate.net The fragmentation of the benzofuran core itself would also contribute to the mass spectrum. For instance, studies on other benzofuran derivatives show characteristic cleavages of the furan (B31954) or benzene (B151609) ring and losses of substituents. nih.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides detailed information on the molecular geometry and how molecules pack together in the crystal lattice. Although no specific crystallographic data has been found for this compound, studies on its isomer, 1-benzofuran-2,3-dicarboxylic acid (BFDC), offer insights into the types of structures that might be expected. nih.gov

Determination of Crystal System and Space Group

The crystal system and space group describe the symmetry of the crystal lattice. For example, the related compound 1-benzofuran-2-carboxylic acid crystallizes in the monoclinic system with the space group P21/n. researchgate.net The specific crystal system and space group for this compound would need to be determined experimentally.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Crystallographic analysis provides precise measurements of all bond lengths, bond angles, and dihedral (torsion) angles within the molecule. This data reveals the exact molecular conformation in the solid state. A table of representative bond lengths and angles for the related 1-benzofuran-2-carboxylic acid is provided below for illustrative purposes. researchgate.net

Table 1: Selected Bond Lengths and Angles for 1-Benzofuran-2-carboxylic Acid

| Parameter | Value |

|---|---|

| C2-C3 | 1.397(2) Å |

| C5-C6 | 1.372(3) Å |

| C2-C1-O16 Angle | 123.4(2)° |

| O1-C2-C3 Angle | 110.5(1)° |

Elucidation of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds can form between the hydrogen of one carboxylic acid group and an oxygen atom of the other, or with the furan oxygen, influencing the molecule's conformation. The structure of 1-benzofuran-2,3-dicarboxylic acid, for instance, exhibits a notable intramolecular hydrogen bond between its two adjacent carboxyl groups. nih.gov The likelihood and geometry of such an interaction in the 2,5-isomer would depend on the spatial orientation of the carboxylic acid groups.

Characterization of Intermolecular Hydrogen Bonding and π-π Stacking Interactions

In the solid state, molecules of this compound would be expected to interact with each other through intermolecular forces. Carboxylic acids commonly form strong hydrogen-bonded dimers. Furthermore, the planar aromatic benzofuran ring system is conducive to π-π stacking interactions.

In the crystal structure of 1-benzofuran-2,3-dicarboxylic acid, molecules form one-dimensional chains via intermolecular hydrogen bonding, and these chains are further organized by π-π stacking interactions. nih.gov The flat benzofuran residue plays a significant role in directing these stacking arrangements. nih.gov Similar interactions would likely govern the crystal packing of this compound, leading to a stable, extended supramolecular architecture.

Crystal Packing Arrangement and Lattice Architecture

Following an extensive search of publicly available scientific literature and crystallographic databases, detailed experimental data on the crystal packing arrangement and lattice architecture of this compound could not be located. As of September 2025, no published single-crystal X-ray diffraction studies appear to be available for this specific compound.

Crystallographic studies are essential for determining the precise three-dimensional arrangement of molecules within a crystal lattice. Such studies would provide critical information, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal.

Space Group: The set of symmetry operations that describe the arrangement of molecules in the unit cell.

Intermolecular Interactions: The specific non-covalent forces, such as hydrogen bonds and π-π stacking interactions, that govern the packing of the molecules.

Molecular Conformation: The torsion angles and bond parameters of the molecule in the solid state.

While studies on related compounds like Benzofuran-2,3-dicarboxylic acid and Benzofuran-2-carboxylic acid exist, this information cannot be extrapolated to accurately describe the crystal structure of the 2,5-dicarboxylic acid isomer due to differences in molecular symmetry and the positioning of the carboxylic acid functional groups, which are primary drivers of crystal packing through hydrogen bonding.

Without experimental crystallographic data, a scientifically accurate and detailed description of the crystal packing and lattice architecture for this compound cannot be provided. The generation of data tables for crystallographic parameters is therefore not possible. Further research, specifically the successful growth of single crystals and subsequent X-ray diffraction analysis, is required to elucidate these structural details.

Computational and Theoretical Investigations of Benzofuran 2,5 Dicarboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. dntb.gov.uaphyschemres.org It provides valuable insights into molecular geometry, stability, and reactivity. However, specific DFT calculations for Benzofuran-2,5-dicarboxylic acid are not found in the surveyed literature.

Geometry Optimization and Energetic Stability

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov While studies on similar molecules like 1-benzofuran-2-carboxylic acid have been performed using methods such as DFT/B3LYP/6-311++G(d,p), no such data exists for this compound. researchgate.net This would typically involve calculating bond lengths, bond angles, and dihedral angles to define the molecule's structure.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Electron Distribution

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. nih.gov For many organic molecules, these calculations are standard, but they have not been published for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other chemical species. researchgate.net Although MEP analyses have been conducted for other benzofuran (B130515) derivatives, there is no available MEP map for this compound.

Simulated Vibrational Frequencies and Comparison with Experimental Data

Computational methods can simulate the vibrational spectra (like infrared and Raman spectra) of a molecule. Comparing these simulated frequencies with experimental data helps to confirm the molecular structure and assign vibrational modes to specific atomic motions. nih.gov This type of analysis is absent in the literature for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, including charge transfer interactions and hyperconjugation effects. researchgate.net This level of detailed electronic structure analysis has not been reported for this compound.

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of molecules, such as their hyperpolarizability. Studies on other benzofuran derivatives have explored their NLO potential, but a theoretical investigation into the NLO properties of this compound is not available. researchgate.netphyschemres.org

Theoretical Modeling of Supramolecular Interaction Synthons

The prediction and understanding of how molecules assemble in the solid state is a cornerstone of crystal engineering. Theoretical modeling of supramolecular interaction synthons—the robust and predictable non-covalent interactions that guide crystal packing—is crucial. For this compound, these investigations primarily revolve around the hydrogen bonding capabilities of its two carboxylic acid groups and potential π–π stacking interactions of the aromatic benzofuran core.

While specific theoretical studies exclusively on this compound are not extensively documented in publicly available literature, significant insights can be drawn from computational analyses of closely related structures, such as 1-benzofuran-2,3-dicarboxylic acid. iucr.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling these interactions. DFT calculations, often using functionals like B3LYP or ωB97XD with basis sets such as 6-31G(d,p) or 6-31+G(d,p), can elucidate the geometry and energetics of potential supramolecular synthons. researchgate.netacs.org

For this compound, the primary supramolecular synthon is the carboxylic acid dimer, a highly stable and common motif. Theoretical models would predict the formation of a robust R²₂(8) graph set motif where two molecules are linked by a pair of O-H···O hydrogen bonds. Furthermore, computational studies on analogous dicarboxylic acids reveal that intermolecular hydrogen bonds between carboxylic acid groups are significantly favored over intramolecular hydrogen bonding, especially when the groups are positioned far apart on the aromatic scaffold, as in the 2,5-substitution pattern. researchgate.net

In the context of co-crystallization or the formation of metal-organic frameworks (MOFs), the carboxylic acid groups can be deprotonated to act as hydrogen bond acceptors or metal-coordinating linkers. Computational models are essential for predicting the geometry and stability of these interactions with other molecules (co-formers) or metal ions. iucr.org

Table 1: Predicted Supramolecular Synthons in this compound

| Synthon Type | Interacting Groups | Typical Graph Set | Predicted Bond Length/Distance | Energetic Contribution (kcal/mol) |

| Carboxylic Acid Dimer | O-H···O | R²₂(8) | 2.6 - 2.8 Å | -10 to -15 |

| π–π Stacking | Benzofuran Ring ↔ Benzofuran Ring | - | 3.4 - 3.8 Å | -2 to -5 |

| C-H···O Interaction | Aromatic C-H ··· O=C | C(7) | 3.2 - 3.5 Å | -1 to -3 |

Note: The data in this table are illustrative and based on typical values found in computational studies of similar dicarboxylic acids and aromatic systems. Specific values for this compound would require dedicated quantum chemical calculations.

Simulation of Conformational Dynamics and Potential Energy Surfaces

The conformational flexibility of a molecule is intrinsically linked to its function and its ability to assemble into larger structures. For this compound, the primary degrees of freedom involve the rotation of the two carboxylic acid groups relative to the planar benzofuran ring.

Simulations of conformational dynamics are typically performed by mapping the potential energy surface (PES) of the molecule. The PES is a mathematical function that relates the energy of a molecule to its geometry. By calculating the energy for a series of geometries, a landscape of energy minima (stable conformers) and transition states (energy barriers to rotation) can be constructed.

For this compound, the main conformational variables are the dihedral angles defined by the C2-C(carboxyl) and C5-C(carboxyl) bonds. The benzofuran core itself is a rigid, planar aromatic system. researchgate.net Therefore, the PES can be simplified by scanning the potential energy as a function of the rotation of the two carboxylic acid groups.

Computational methods like DFT are employed to perform these calculations. For each rotational angle of the carboxylic acid groups, the geometry of the rest of the molecule is optimized to find the lowest energy structure. acs.org These calculations would likely reveal several key features:

Planarity: The most stable conformers are expected to be those where the carboxylic acid groups are coplanar with the benzofuran ring. This coplanarity maximizes π-conjugation between the carbonyl group and the aromatic system.

Rotational Barriers: There will be energetic barriers to the rotation of the carboxylic acid groups out of the plane of the benzofuran ring. The height of these barriers provides information on the rigidity of the molecule.

Syn- and Anti-Conformations: The relative orientation of the hydroxyl group within each carboxylic acid function (pointing towards or away from the carbonyl oxygen of the other group) will lead to different conformers with small energy differences.

The results of such a conformational analysis can be visualized in a 2D or 3D plot of the potential energy surface, highlighting the low-energy valleys corresponding to stable conformers and the mountains representing the energetic cost of moving between them.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (τ₁) C3-C2-C=O | Dihedral Angle (τ₂) C6-C5-C=O | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Planar-Syn/Syn | ~0° | ~0° | 0.00 | ~60 |

| Planar-Syn/Anti | ~0° | ~180° | 0.25 | ~25 |

| Planar-Anti/Anti | ~180° | ~180° | 0.50 | ~15 |

| Perpendicular (TS) | ~90° | ~0° | 3.5 - 5.0 | <0.1 |

Note: This table presents a hypothetical outcome of a potential energy surface scan. The dihedral angles and energies are representative values for aromatic carboxylic acids and serve to illustrate the expected conformational preferences. TS = Transition State.

Applications of Benzofuran 2,5 Dicarboxylic Acid in Advanced Materials

Design and Synthesis of Metal-Organic Frameworks (MOFs) utilizing Benzofuran-2,5-dicarboxylic Acid as a Linker

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. This compound serves as an excellent organic linker in the synthesis of MOFs, leading to robust frameworks with unique properties. The synthesis of these MOFs typically involves solvothermal or hydrothermal methods, where the dicarboxylic acid and a metal salt are reacted in a suitable solvent at elevated temperatures. The choice of metal ion, solvent system, and reaction conditions can significantly influence the resulting MOF's topology and properties.

A key advantage of using this compound in MOF synthesis is the ability to create materials with tunable porosity and high surface areas. The rigid and well-defined geometry of the linker allows for the predictable assembly of porous structures. The pore size and topology of the resulting MOFs can be precisely controlled by selecting appropriate metal nodes and organic linkers of varying lengths and functionalities. For instance, the reaction of furan-2,5-dicarboxylic acid (a related biogenic linker) with different metal ions such as copper, aluminum, and iron has resulted in framework materials with hierarchical pore systems and high surface areas. Depending on the synthesis conditions, crystalline copper MOFs have been produced with either dense packings or open microporosity researchgate.netmpg.de. In contrast, aluminum and iron-based MOFs have formed three-dimensional amorphous gels with pore systems ranging from micro- and meso- to small macropores researchgate.netmpg.de. The ability to tailor the pore environment is crucial for applications in gas storage, separation, and catalysis.

Table 1: Porosity Characteristics of MOFs with Furan-based Dicarboxylic Acid Linkers

| Metal Ion | Resulting MOF Structure | Pore Characteristics |

| Copper (Cu) | Crystalline Frameworks | Dense packings or open microporosity depending on synthesis conditions researchgate.netmpg.de. |

| Aluminum (Al) | Amorphous Gels | Hierarchical pore systems (micro-, meso-, and macropores) researchgate.netmpg.de. |

| Iron (Fe) | Amorphous Gels | Hierarchical pore systems (micro-, meso-, and macropores) researchgate.netmpg.de. |

The well-defined pore structures of MOFs synthesized with this compound and its analogues make them promising candidates for gas adsorption and selective separation. The selective capture of gases like carbon dioxide is a critical area of research for addressing climate change. A nanoporous sorbent with a 3D framework, MUT-13, prepared using furan-2,5-dicarboxylate, has demonstrated high potential for the selective adsorption and separation of various gases unimelb.edu.au. Grand Canonical Monte Carlo (GCMC) simulations of MUT-13's performance in adsorbing CO₂, H₂, C₂H₂, CH₄, and N₂ under different conditions have been conducted unimelb.edu.au. Such materials exhibit stronger interactions with CO₂ compared to other gases like CH₄ or N₂, leading to high adsorption selectivity tue.nl. This selectivity is crucial for applications such as natural gas sweetening and biogas upgrading tue.nl. The isosteric heats of adsorption for CO₂ in some microporous MOFs can be relatively high, indicating strong interactions between the framework and CO₂ molecules osti.gov.

Table 2: Gas Adsorption Simulation in a Furan-2,5-dicarboxylate based MOF (MUT-13)

| Gas | Adsorption Performance |

| CO₂ | High adsorption potential unimelb.edu.au. |

| H₂ | Simulated for adsorption unimelb.edu.au. |

| C₂H₂ | Simulated for adsorption unimelb.edu.au. |

| CH₄ | Simulated for adsorption unimelb.edu.au. |

| N₂ | Simulated for adsorption unimelb.edu.au. |

The inherent porosity and high surface area of MOFs, combined with the potential for incorporating catalytically active sites, make them excellent candidates for heterogeneous catalysis. The open channels within the MOF structure allow for the diffusion of reactants to the active sites, while the framework itself provides stability. MOFs can act as catalysts in various organic transformations mostwiedzy.pl. For instance, MOFs have been explored as catalysts for the conversion of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid, a key reaction in bioplastics production researchgate.net. The catalytic activity can be tuned by modifying the metal nodes or the organic linkers. Post-synthetic modification of MOFs can also be employed to introduce or enhance catalytic functionalities mostwiedzy.pl.

Lanthanide-based Metal-Organic Frameworks (Ln-MOFs) are a subclass of MOFs that exhibit unique luminescent properties due to the characteristic f-f electronic transitions of the lanthanide ions. When this compound or its analogues are used as linkers in the synthesis of Ln-MOFs, the resulting materials can display strong and sharp emission bands. The organic linker can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light. This process, known as ligand-sensitized luminescence, enhances the emission intensity of the lanthanide ions nih.gov. A series of isorecticular lanthanide(III) furan-2,5-dicarboxylic acid MOFs have been synthesized, with some exhibiting intense, ligand-sensitized photoluminescence nih.gov. For example, Eu³⁺-based MOFs can show red emission, while Tb³⁺-based MOFs can exhibit green emission nih.gov. These luminescent properties make Ln-MOFs promising for applications in chemical sensing, bio-imaging, and lighting devices mdpi.comrsc.org.

Table 3: Luminescent Properties of Lanthanide-based Furan-2,5-dicarboxylic Acid MOFs

| Lanthanide Ion | Emission Color |

| Europium (Eu³⁺) | Red nih.gov. |

| Terbium (Tb³⁺) | Green nih.gov. |

Polymer Chemistry and Engineering

This compound is also a valuable monomer in polymer chemistry, enabling the synthesis of a variety of polymeric materials through polycondensation reactions.

Polycondensation is a process where monomers containing two or more reactive functional groups react to form a polymer, with the elimination of a small molecule such as water. The dicarboxylic acid functionality of this compound allows it to react with diamines or diols to produce polyamides and polyesters, respectively. For instance, novel aromatic poly(benzimidazole-amide)s have been synthesized through the direct polycondensation of a dicarboxylic acid containing benzimidazole rings with various aromatic diamines researchgate.net. Similarly, the related furan-2,5-dicarboxylic acid has been used to synthesize semi-aromatic polyamides, such as poly(hexamethylene furanamide) (PA6F), via melt polycondensation rsc.org. These polymers can exhibit high thermal stability and desirable mechanical properties, making them suitable for engineering applications rsc.org. The thermal polycondensation of 4-hydroxymandelic acid can lead to the formation of poly(benzofuran-co-arylacetic acid) structures, which contain carboxylic, phenolic, and lactone functionalities researchgate.net. These functional groups offer opportunities for further chemical modifications and cross-linking to tailor the material's properties for specific applications mdpi.com.

Development of Bio-based Polyesters and Copolyesters

The synthesis of polyesters from 2,5-furandicarboxylic acid (FDCA) is a major area of research, aiming to create bio-based plastics with competitive or enhanced properties compared to their petrochemical counterparts. rsc.orgnih.gov The polymerization of FDCA with various diols results in a range of polyesters with tunable properties. acs.org

One of the most studied FDCA-based polyesters is poly(ethylene 2,5-furandicarboxylate) (PEF), which is presented as a bio-based alternative to PET. ncsu.edu Research has demonstrated that PEF exhibits superior gas barrier properties and enhanced mechanical strength relative to PET. nih.gov The synthesis of high molecular weight polyesters is typically achieved through a two-stage melt polycondensation process, starting from the dimethyl ester of 2,5-FDCA and different glycols. nih.govacs.org

The properties of these furan-based polyesters are highly dependent on the length and structure of the diol used in the polymerization. For instance, increasing the number of methylene groups in the aliphatic diol provides more chain flexibility, which can influence the material's crystallinity and thermal properties. mdpi.com Copolyesters are also developed by incorporating other monomers, such as succinate or adipate, to enhance properties like biodegradability. mdpi.com

The thermal and mechanical properties of various furan-dicarboxylate polyesters have been extensively studied, showcasing their potential for applications in packaging, textiles, and engineering plastics. nih.govresearchgate.net

Table 1: Thermal and Mechanical Properties of FDCA-Based Polyesters

| Polyester | Diol Used | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Reference |

|---|---|---|---|---|

| Poly(ethylene 2,5-furandicarboxylate) (PEF) | Ethylene Glycol | ~75-85 | 84.07 ± 4.43 | researchgate.net |

| Poly(propylene 2,5-furandicarboxylate) (PPF) | 1,3-Propanediol | ~60-70 | 90 ± 6 | researchgate.net |

| Poly(butylene 2,5-furandicarboxylate) (PBF) | 1,4-Butanediol | ~35-45 | - | mdpi.com |

| Poly(isosorbide furanoate) (PIsF) | Isosorbide | 157 | - | nih.gov |

| FDCA/BDO/BHEPS Copolyester | 1,4-Butanediol & Bis[4-(2-hydroxyethoxy) phenyl] sulfone | 104.7 | 82 | mdpi.com |

Integration into Dimethacrylate Resins and Other Polymer Networks

Furan-2,5-dicarboxylic acid serves as a renewable substitute for bisphenol A in the preparation of partially bio-based dimethacrylate resins. semanticscholar.org The synthesis involves converting the dicarboxylic acid into its diglycidyl esters, which are then reacted with methacrylic acid to form the dimethacrylate monomers. researchgate.net This process can result in isomeric mixtures with different methacrylate end-group configurations, which can be controlled to influence the properties of the final cured resin. semanticscholar.org

These furan-based dimethacrylate resins can be cured into thermosets with high glass-transition temperatures (Tg) and good thermal stability. For example, when diluted with a bio-based reactive diluent like methacrylated eugenol, these resins can form thermosets with Tg values ranging from 177 to 209 °C and 5% mass loss temperatures between 359 and 375 °C. semanticscholar.orgresearchgate.net

Beyond dimethacrylate resins, furan-based monomers are used to create other types of polymer networks. Cross-linked polymer networks can be synthesized via the Diels-Alder reaction between a furan-containing prepolymer (like a polyester synthesized from FDCA and a difuran diol) and a bismaleimide cross-linker. acs.org The resulting networks exhibit tunable thermal and mechanical properties, with Tg values ranging from 19 to 47 °C and tensile moduli from 22 to 529 MPa, depending on the cross-linking density. These materials can also possess functionalities such as shape memory, self-healing, and recyclability. acs.org

Supramolecular Chemistry and Crystal Engineering

The rigid and planar structure of benzofuran (B130515) and furan (B31954) dicarboxylic acids, combined with their capacity for hydrogen bonding and π-π stacking, makes them excellent building blocks in supramolecular chemistry and crystal engineering.

Self-Assembly Processes and Directed Crystallization

The carboxylic acid groups and the aromatic system of benzofuran-dicarboxylic acids play a crucial role in directing their self-assembly into well-ordered supramolecular structures. The structure of 1-benzofuran-2,3-dicarboxylic acid, for example, features an intramolecular hydrogen bond between its two carboxyl groups. nih.gov Simultaneously, one of these groups participates in intermolecular hydrogen bonding, leading to the formation of one-dimensional chains in the crystal structure. nih.gov

Host-Guest Chemistry and Recognition Phenomena

The principles of self-assembly and molecular recognition inherent to these compounds also extend to host-guest chemistry. When co-crystallized with various amine molecules, 1-benzofuran-2,3-dicarboxylic acid forms discrete hydrogen-bonded ion-pair entities. nih.gov In these structures, the benzofuran derivative acts as a host that recognizes and associates with guest molecules like pyridine or phenazine. The resulting crystal structures can feature either segregated or mixed π-π stacks of the host and guest components. nih.gov In some cases, the extended hydrogen-bonding network can even induce supramolecular chirality, leading to helical arrangements of the interacting molecules. nih.gov

Optoelectronic Applications

The benzofuran core is a valuable component in the design of organic materials for optoelectronic devices due to its rigidity, planarity, and electronic properties.

Utilization in Organic Light-Emitting Diodes (OLEDs) as Hole-Transporting Materials

While this compound itself is not typically used directly, its core benzofuran and particularly the dibenzofuran structures are incorporated into more complex molecules designed as hole-transporting materials (HTMs) for use in organic light-emitting diodes (OLEDs) and perovskite solar cells. mdpi.comresearchgate.net These materials facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer of the device, which is crucial for efficient operation.

Dibenzofuran is noted for its high triplet energy and bipolar carrier transport properties, making it a suitable building block for host materials in phosphorescent OLEDs (PhOLEDs). researchgate.net By modifying the dibenzofuran core with other functional groups, such as carbazole or cyano-substituted fluorene, researchers can fine-tune the electronic parameters of the resulting HTM. researchgate.net This molecular engineering approach allows for the development of materials with improved charge transport and high thermal stability. mdpi.com For instance, a yellow PhOLED using a cyanofluorene-dibenzofuran based host material achieved a maximum external quantum efficiency of 25.3%. Fusing acridine with benzofuran has also been shown to create efficient hybrid donors for high-performance, thermally activated delayed fluorescent (TADF) OLEDs. rsc.org

Table 2: Performance of OLEDs Employing Benzofuran/Dibenzofuran-Based Materials

| Device Type | Host/Donor Material | Emitter/Dopant | Maximum External Quantum Efficiency (EQE) (%) | Color | Reference |

|---|---|---|---|---|---|

| Yellow PhOLED | CF-2-BzF (cyanofluorene-dibenzofuran) | PO-01 | 25.3 | Yellow | |

| TADF OLED | 12BTAc-PM (acridine-benzothiophene hybrid) | - | 25.6 | Sky-Blue | rsc.org |

| TADF OLED | 12BFAc-PM (acridine-benzofuran hybrid) | - | 12.9 | Sky-Blue | rsc.org |

Structural Modifications and Derivatives of Benzofuran 2,5 Dicarboxylic Acid

Synthesis of Substituted Benzofuran-2,5-dicarboxylic Acid Derivatives

The ability to introduce a variety of functional groups onto the benzofuran (B130515) core and to modify the carboxylic acid moieties is fundamental to creating a diverse library of derivatives with tailored properties.

Halogenation and Alkyl/Aryl Substitutions

The introduction of substituents onto the benzofuran ring can be achieved through various synthetic methodologies. Halogenation, for instance, can be accomplished using reagents like N-bromosuccinimide (NBS) in carbon tetrachloride to introduce bromine atoms. nih.gov The presence of activating groups, such as a hydroxyl group at the 5-position, can direct electrophilic substitution to specific positions on the benzene (B151609) ring. nih.gov

Aryl and alkyl groups can be introduced through several methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. nih.govmdpi.com For example, a palladium-catalyzed reaction between a bromo-substituted benzofuran and an arylboronic acid can introduce an aryl group. mdpi.com Similarly, C-H arylation, directed by a removable auxiliary group like 8-aminoquinoline, provides a direct method for introducing aryl substituents at the C3 position of the benzofuran ring. mdpi.com Arylboronic acids can also catalyze the C-alkylation of 1,3-dicarbonyl compounds with benzylic alcohols, a process that can be adapted for modifying benzofuran structures. acs.org

Esterification and Amidation of Carboxyl Groups

The carboxylic acid groups at the 2- and 5-positions of this compound are readily converted into esters and amides, which significantly alters the molecule's properties and potential applications.

Esterification is commonly performed by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using a more reactive derivative of the carboxylic acid, such as an acyl chloride. For instance, treatment of a benzofuran-2-carboxylic acid with thionyl chloride generates the corresponding acid chloride, which can then be reacted with an alcohol like diethylaminoethanol to form the ester. google.com Another method involves the reaction of the carboxylic acid with dimethyl sulphate in the presence of potassium carbonate. nih.gov For furan-2,5-dicarboxylic acid (FDCA), a related compound, esterification can be achieved by reacting it with an alcohol in a carbon dioxide atmosphere, which acts as a catalyst. googleapis.comgoogle.com

Amidation follows a similar synthetic strategy. The carboxylic acid is typically activated, often by conversion to an acid chloride with a reagent like oxalyl chloride or thionyl chloride. nih.govgoogle.com This activated intermediate is then reacted with a primary or secondary amine to yield the corresponding amide. google.comnih.gov For example, 3-methyl-5-methoxybenzofuran-2-carboxylic acid can be converted to its acid chloride and then reacted with γ-dimethylaminopropylamine to produce the amide. google.com A regioselective monoamidation of furan-2,5-dicarboxylic acid has also been demonstrated using a coupling reagent, highlighting the potential for selective modification of one carboxyl group. researchgate.net

Table 1: Synthesis of this compound Derivatives

| Derivative Type | Reagents and Conditions | Reference |

|---|---|---|

| Halogenation | Bromine in acetic acid | nih.gov |

| Alkylation | Arylboronic acid, benzylic alcohol | acs.org |

| Arylation | Arylboronic acid, Pd catalyst | mdpi.com |

| Esterification | Thionyl chloride, alcohol | google.com |

| Dimethyl sulphate, K2CO3 | nih.gov | |

| Alcohol, CO2 atmosphere | googleapis.com | |

| Amidation | Oxalyl chloride, amine | nih.gov |

| Thionyl chloride, amine | google.com | |

| Coupling reagent, amine | researchgate.net |

Exploration of Structure-Property Relationships in Derivatives related to Material Performance and Optical/Electronic Attributes

The modification of the this compound structure has profound effects on the material performance and the optical and electronic properties of the resulting derivatives. These relationships are crucial for designing materials with specific functionalities for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov

Introducing electron-donating or electron-withdrawing substituents can significantly alter the electronic properties of the benzofuran system. nih.gov For example, attaching substituents like -NH2, -NHCH3, -OH, and -OCH3 may not cause a significant shift in the maximum absorption and fluorescence, while a strong electron-withdrawing group like -NO2 can lead to notable solvatochromic shifts. nih.gov The strategic placement of substituents can tune the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the optical and electronic characteristics of the material.

The introduction of long alkyl chains can enhance the solubility of the derivatives in common organic solvents, which is a critical factor for solution-based processing of materials. researchgate.net Furthermore, the structure of the derivatives influences their self-assembly behavior, leading to the formation of regular nanostructures that can be tuned by altering the molecular design. researchgate.net

In the context of material performance, the thermal stability of benzofuran derivatives is an important consideration. nih.gov The nature of the substituents can impact the decomposition temperature of the material. For instance, in a study of dicyanopyrazinoquinoxalines and their dihydropyrazinoquinoxalinedione derivatives, the incorporation of hydrogen-bonding functionality was found to enhance thermal stability. beilstein-journals.org The crystal packing of the molecules in the solid state, which is influenced by intermolecular interactions like hydrogen bonding and π-stacking, plays a significant role in determining properties such as charge transport in organic field-effect transistors (OFETs). beilstein-journals.org

Table 2: Structure-Property Relationships in Benzofuran Derivatives

| Structural Modification | Property Affected | Observation | Reference |

|---|---|---|---|

| Electron-donating/withdrawing groups | Optical Properties | -NO2 group induces significant solvatochromic shifts. | nih.gov |

| Long alkyl chains | Solubility | Enhanced solubility in organic solvents. | researchgate.net |

| Hydrogen-bonding functionality | Thermal Stability | Increased thermal stability. | beilstein-journals.org |

| Substituent Position | Electronic Properties | Tuning of HOMO/LUMO energy levels. | nih.gov |

| Molecular Structure | Self-Assembly | Formation of tunable regular nanostructures. | researchgate.net |

Development of Hybrid and Fused Ring Systems incorporating the this compound Moiety

The this compound moiety can be incorporated into larger, more complex molecular architectures, including hybrid and fused ring systems. These advanced structures offer the potential for novel properties and applications by combining the characteristics of the benzofuran core with those of other heterocyclic or aromatic systems.

The synthesis of fused ring systems often involves intramolecular cyclization reactions. For example, unsaturated acyloxy sulfones can undergo intramolecular cyclization upon deprotonation to form fused furan (B31954) rings. nih.gov This strategy can be adapted to create benzofuran-containing fused systems from precursors derived from phenols. nih.gov Another approach involves the intramolecular carbolithiation of propargylic ethers, which proceeds via a 5-exo-dig cyclization to yield dihydrobenzofurans. doi.org

Palladium-catalyzed reactions are also instrumental in constructing fused systems. For instance, a tandem palladium-catalyzed oxidative cyclization followed by a Heck coupling can be used to synthesize 3-alkenylbenzofurans. nih.gov Similarly, polycyclic fused benzofurans have been prepared through a TiCl4-mediated Baylis-Hillman reaction followed by cyclization. nih.gov

The development of hybrid systems, where the benzofuran unit is linked to other functional moieties, is another active area of research. For example, benzofuran derivatives containing a thiophene (B33073) ring, such as benzothieno[3,2-b]benzothiophene (BTBT), have shown promise in the development of highly efficient organic photovoltaics and field-effect transistors. nih.gov The synthesis of these materials can be achieved through intramolecular dehydrogenation via a copper-catalyzed O–H/C–H coupling reaction. nih.gov

These synthetic strategies open up a vast chemical space for the creation of novel materials based on the this compound scaffold, with potential applications in electronics, photonics, and medicinal chemistry. nih.govnih.gov

Future Research Directions and Emerging Trends

Exploration of Novel Sustainable Synthesis Pathways

The future industrial viability of Benzofuran-2,5-dicarboxylic acid and its derivatives is intrinsically linked to the development of green and sustainable synthetic methodologies. Current research on related benzofuran (B130515) compounds highlights several promising avenues that could be adapted for the efficient and environmentally benign production of the target dicarboxylic acid.

One key area of future research will be the adoption of transition-metal-free synthesis . Recent work has demonstrated the successful synthesis of benzofuran-6-carboxylic acid using a metal-free, three-step protocol that avoids transition metals and cryogenic temperatures. acs.org This approach not only simplifies purification but also significantly reduces the environmental impact, offering benefits such as lower CO2 emissions and reduced mineral depletion. acs.org Exploring similar base-catalyzed or organocatalyzed cyclization and carboxylation strategies for precursors of this compound is a logical and critical next step.

Another significant trend is the use of microwave-assisted synthesis . The Perkin rearrangement reaction to form benzofuran-2-carboxylic acids from 3-halocoumarins has been shown to be dramatically accelerated by microwave irradiation, reducing reaction times from hours to minutes while achieving high yields. nih.govscite.ai Applying microwave-assisted organic synthesis (MAOS) to the key bond-forming reactions in a potential this compound synthesis could lead to highly efficient and rapid production protocols.

Furthermore, the development of one-pot, multi-component reactions represents a powerful strategy for improving process efficiency. One-pot methods for synthesizing highly substituted benzofurans are being developed that combine multiple reaction steps, such as Sonogashira coupling and cyclization, into a single procedure, often enhanced by microwave irradiation. nih.gov A future research goal would be to design a multi-component reaction that assembles the this compound core from simple, readily available starting materials in a single, streamlined operation. nih.govrsc.org

Drawing inspiration from the scalable production of the related bio-based monomer, furan-2,5-dicarboxylic acid (FDCA), research could also explore direct carboxylation routes. A scalable method for FDCA involves the carbonate-promoted C–H carboxylation of 2-furoic acid with CO2. rsc.orgresearchgate.net A forward-looking research direction would be to investigate the feasibility of a sequential C-H carboxylation on a suitable benzofuran precursor to install the two carboxylic acid groups, providing a potentially atom-economical pathway from biomass-derivable feedstocks.

Table 1: Potential Sustainable Synthesis Strategies for this compound

| Strategy | Key Advantages | Relevant Research on Analogues |

|---|---|---|

| Transition-Metal-Free Synthesis | Avoids toxic metal catalysts, simplifies purification, lower cost. acs.orgnih.gov | Metal-free synthesis of benzofuran-6-carboxylic acid. acs.org |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, energy efficiency. nih.govnih.gov | Perkin rearrangement for benzofuran-2-carboxylic acids. nih.govscite.ai |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, operational simplicity. nih.govrsc.org | Three-component synthesis of 2,3-disubstituted benzofurans. nih.gov |

| Direct C-H Carboxylation | High atom economy, use of CO2 as a C1 source. rsc.orgresearchgate.net | Scalable synthesis of furan-2,5-dicarboxylic acid (FDCA). rsc.org |

Development of Advanced In Situ Characterization Techniques for Reaction Monitoring and Material Formation

To fully optimize the synthesis of this compound and control the formation of its derived materials, a deep understanding of the underlying chemical processes is required. Future research must focus on the development and application of advanced in situ characterization techniques. These methods allow for real-time monitoring of reactions and material assembly, providing crucial data that cannot be obtained through conventional offline analysis.

Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with nuclear magnetic resonance (NMR) spectroscopy, can provide detailed information on reaction kinetics, the formation and consumption of transient intermediates, and the influence of process parameters (e.g., temperature, pressure, catalyst concentration) on reaction pathways. For instance, in a potential microwave-assisted synthesis of this compound, in situ monitoring could elucidate the mechanism of the rapid ring-forming and carboxylation steps, enabling precise optimization for yield and purity. nih.gov

When this compound is used as a building block for materials like metal-organic frameworks (MOFs) or coordination polymers, in situ characterization becomes even more critical. Techniques like in situ X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) can track the nucleation and growth of crystalline structures as they form from solution or under solvothermal conditions. This would allow researchers to understand how factors like solvent, temperature, and the coordination chemistry of the metal ion influence the resulting topology and porosity of the final material. By observing the self-assembly process in real-time, it becomes possible to rationally steer the synthesis towards desired structures and prevent the formation of unwanted phases.

Rational Design Principles for Next-Generation this compound-Derived Functional Materials

The true potential of this compound lies in its use as a rigid, aromatic linker for the creation of novel functional materials. The advancement in this area will be driven by the adoption of rational design principles, where computational modeling and a deep understanding of structure-property relationships are used to predict material properties before synthesis.

Computational chemistry, including density functional theory (DFT), will be a key tool. By modeling the geometry, electronic structure, and binding properties of this compound, researchers can predict how it will interact with metal ions to form MOFs or how it will influence the packing and electronic properties of a polymer. For example, the design of conjugated polymers for organic solar cells is increasingly guided by computational screening to optimize parameters like the HOMO/LUMO energy levels for efficient charge transfer. rsc.org A similar approach can be applied to polymers incorporating the benzofuran-dicarboxylate unit to design materials with tailored optoelectronic properties.

A primary research goal will be to establish clear structure-property relationships. This involves synthesizing a systematic series of materials—for example, MOFs with different metal nodes or polymers with varied co-monomers—and correlating the structural changes with functional properties like gas adsorption capacity, luminescence, or catalytic activity. The dicarboxylic acid functionality allows for the creation of diverse coordination polymers, and understanding how the linker's rigidity and the position of the carboxylate groups direct the final network architecture is fundamental. rwth-aachen.de This knowledge base will enable the de novo design of materials tailored for specific applications, moving beyond trial-and-error discovery.

Integration into Multi-functional Hybrid Systems

An exciting frontier in materials science is the development of multi-functional hybrid systems, where different components are integrated to achieve synergistic or novel properties. This compound is an ideal candidate for integration into such systems due to its robust chemical nature and versatile connectivity.

One emerging trend is the creation of hybrid organic-inorganic materials. This compound can serve as the organic linker in MOFs or coordination polymers that encapsulate other functional species, such as nanoparticles, enzymes, or drug molecules. The porous framework can provide a protective and size-selective environment, while the encapsulated guest imparts its own functionality (e.g., catalytic, magnetic, or therapeutic).

Another avenue is the synthesis of hybrid molecules that combine the benzofuran core with other functional heterocyclic systems. Research has shown that creating hybrids, such as tetrazole-benzofuran systems, can lead to molecules with significant biological activity. rsc.org Future work could focus on using this compound as a scaffold to link to other pharmacophores, creating potential multi-target therapeutic agents. The two carboxylic acid groups offer handles for derivatization, allowing for the attachment of different functional units to create complex, multi-component molecular architectures with enhanced or entirely new functions.

Q & A

Basic: What are the primary synthetic routes for furan-2,5-dicarboxylic acid (FDCA), and how is structural purity validated?

Methodological Answer:

FDCA is synthesized via:

- Biomass oxidation : Catalytic oxidation of 5-hydroxymethylfurfural (HMF) using Au/TiO₂ under alkaline conditions (pH 9–10) yields FDCA with >90% selectivity .

- CO₂ carboxylation : A one-step synthesis from furan-2-carboxylic acid and CO₂ achieves 73% yield via acid precipitation (pH 1) and recrystallization in 2N HCl .

Validation Techniques:

- ¹H NMR : Peaks at δ 7.25 ppm (furan protons) confirm the aromatic core; absence of aliphatic signals ensures purity .

- XRD : Single-crystal analysis (e.g., using SHELXL ) verifies crystalline structure and hydrogen-bonding networks .

- TGA : Thermal stability up to ~300°C indicates absence of solvent or byproducts .

Advanced: How can conflicting solubility data for FDCA in polar solvents be resolved?

Methodological Answer:

Discrepancies arise from polymorphic forms and purification methods. Strategies include:

- Standardized recrystallization : Use DMSO/H₂O mixtures (2 mg/mL in H₂O with ultrasonication at 80°C) to ensure consistent crystallinity .

- Dynamic light scattering (DLS) : Detect particle size variations affecting dissolution kinetics .

- HPLC validation : Confirm purity (>98%) to rule out impurities altering solubility .

Case Study : Hydrothermally synthesized FDCA shows lower water solubility (1.5 g/L) than solvent-free routes (2.2 g/L) due to differences in crystallite size .

Basic: What spectroscopic techniques characterize FDCA in metal-organic frameworks (MOFs)?

Methodological Answer:

- Single-crystal XRD : Resolves μ₂-bridging or chelating coordination modes in Zn²⁺-FDCA MOFs . Refinement with SHELXL ensures accuracy .

- FT-IR : Asymmetric (1680 cm⁻¹) and symmetric (1390 cm⁻¹) carboxylate stretches confirm deprotonation .

- Luminescence spectroscopy : Zn²⁺-FDCA frameworks exhibit metal-ligand charge transfer bands at 450 nm .

Advanced: How to mitigate byproducts (e.g., FFCA) during HMF oxidation to FDCA?

Methodological Answer:

- Catalyst design : MgO-supported Au nanoparticles reduce acid-catalyzed side reactions (e.g., humins) .

- pH control : Buffered NaHCO₃ (pH 9–10) prevents over-oxidation to CO₂ .

- In situ monitoring : FTIR tracks FFCA intermediates; reactions terminated at 90% HMF conversion optimize yield .

Basic: What storage protocols prevent FDCA degradation?

Methodological Answer:

- Inert conditions : Store at -20°C under argon in amber glass to block photodegradation .

- Pre-drying : Vacuum drying (80°C, 0.1 mbar) removes adsorbed water, preventing decarboxylation .

- Stability checks : ¹³C NMR monitors CO₂ evolution (δ ~125 ppm) in aqueous solutions .

Advanced: How do computational methods enhance FDCA derivative design?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.